Enasidenib Mesylate is a selective, allosteric inhibitor of the mutated Isocitrate Dehydrogenase 2 (IDH2) enzyme. [] It acts by binding to a specific site on the mutated IDH2 enzyme, preventing the conversion of isocitrate to α-ketoglutarate and the subsequent accumulation of the oncometabolite 2-hydroxyglutarate. [] This inhibition helps restore normal cellular differentiation processes in cells affected by IDH2 mutations. []
Enasidenib mesylate is a pharmaceutical compound primarily used in the treatment of acute myeloid leukemia, specifically targeting patients with mutations in the isocitrate dehydrogenase 2 enzyme. This compound is classified as an isocitrate dehydrogenase inhibitor, which plays a crucial role in metabolic pathways that influence cell differentiation and proliferation. Enasidenib mesylate was developed to specifically inhibit the mutant form of the enzyme, thereby reducing levels of the oncogenic metabolite 2-hydroxyglutarate, which is associated with tumor growth and poor differentiation of myeloid cells .
The synthesis of enasidenib mesylate involves several steps that typically include the formation of its active pharmaceutical ingredient through chemical reactions that create the desired molecular structure. A notable method involves dissolving enasidenib mesylate in methanol and subsequently removing the solvent under controlled conditions to yield a stable amorphous form. This process can include various parameters such as temperature and solvent selection to optimize yield and purity .
Technical details regarding synthesis may include:
Enasidenib mesylate has a complex molecular structure characterized by specific functional groups that facilitate its interaction with target enzymes. The molecular formula can be represented as CHFNOS, indicating a significant presence of fluorine atoms and nitrogen-containing groups that are integral to its activity.
Enasidenib mesylate undergoes various chemical reactions during its synthesis and metabolism. Key reactions include:
The mechanism of action for enasidenib mesylate centers on its ability to inhibit the mutant form of the isocitrate dehydrogenase 2 enzyme. This inhibition leads to:
Enasidenib mesylate possesses several physical and chemical properties that are relevant for its formulation and therapeutic use:
Enasidenib mesylate has specific applications in clinical settings:
Despite its therapeutic potential, enasidenib mesylate was withdrawn from the Canadian market as of June 30th, 2023, indicating regulatory or safety considerations that may impact future applications .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: